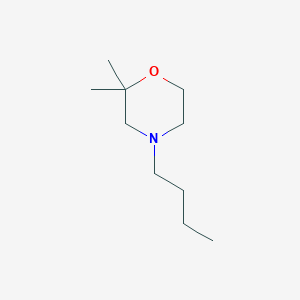
4-Butyl-2,2-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2,2-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines featuring both amine and ether functional groups. This specific compound is characterized by a butyl group attached to the fourth carbon and two methyl groups attached to the second carbon of the morpholine ring. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2,2-dimethylmorpholine typically involves the reaction of 2,2-dimethylmorpholine with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the butyl halide reacts with the nitrogen atom of the morpholine ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-Butyl-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted morpholine derivatives.
科学研究应用
4-Butyl-2,2-dimethylmorpholine finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 4-Butyl-2,2-dimethylmorpholine involves its interaction with specific molecular targets, primarily through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
相似化合物的比较
Morpholine: The parent compound, featuring similar amine and ether functional groups but lacking the butyl and methyl substitutions.
2,2-Dimethylmorpholine: Similar structure but without the butyl group.
4-Butylmorpholine: Lacks the two methyl groups at the second carbon.
Uniqueness: 4-Butyl-2,2-dimethylmorpholine stands out due to its unique combination of butyl and methyl substitutions, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
52250-72-3 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC 名称 |
4-butyl-2,2-dimethylmorpholine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h4-9H2,1-3H3 |
InChI 键 |
VFRXICKSEMAINK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCOC(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
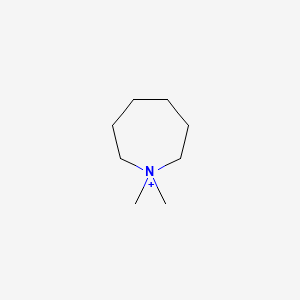
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

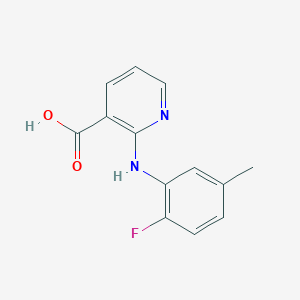
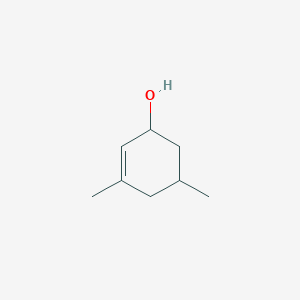
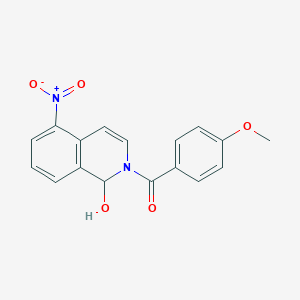
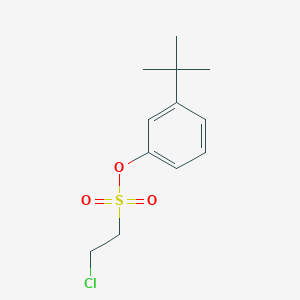
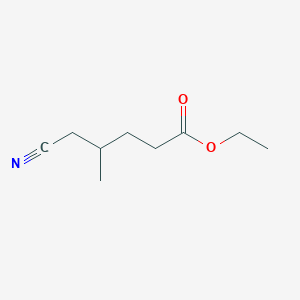
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
